molecular formula C13H18ClNO2 B1437127 1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride CAS No. 100609-40-3

1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride

Cat. No.: B1437127
CAS No.: 100609-40-3
M. Wt: 255.74 g/mol
InChI Key: IJJHQEXZNVTJHI-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride typically involves the esterification of benzoic acid with (1-Methylpyrrolidin-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
  • (1-Methylpyrrolidin-2-yl)methylamine

Uniqueness

1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.

Properties

CAS No.

100609-40-3

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl benzoate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H

InChI Key

IJJHQEXZNVTJHI-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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